![molecular formula C12H8ClNO2 B1322954 2-(5-Chloro-2-pyridinyl)benzenecarboxylic acid CAS No. 1048912-89-5](/img/structure/B1322954.png)
2-(5-Chloro-2-pyridinyl)benzenecarboxylic acid
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Overview
Description
2-(5-Chloro-2-pyridinyl)benzenecarboxylic acid is a chemical compound with the molecular formula C12H8ClNO2 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 2-(5-Chloro-2-pyridinyl)benzenecarboxylic acid consists of a benzene ring attached to a carboxylic acid group and a 5-chloro-2-pyridinyl group . The molecular weight of the compound is 233.65 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 233.65 . It has a density of 1.4±0.1 g/cm3 and a boiling point of 372.7±27.0 °C at 760 mmHg .Scientific Research Applications
Proteomics Research
“2-(5-Chloro-2-pyridinyl)benzenecarboxylic acid” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, identify potential drug targets, and investigate the mechanisms of disease .
Antimicrobial Activity
This compound has been used in the synthesis of new pyridine derivatives that have shown antimicrobial activity . These derivatives were tested against various strains of bacteria and fungi, and they showed variable and modest activity .
Synthesis of Amides
“2-(5-Chloro-2-pyridinyl)benzenecarboxylic acid” is used in the synthesis of amides containing N-pyridylpyrazole moieties . These amides are part of a novel series of compounds that are being investigated for their potential as environmentally benign insecticides with high activity, low toxicity, and low residue .
Future Directions
The future directions of research involving 2-(5-Chloro-2-pyridinyl)benzenecarboxylic acid are not specified in the search results. Given its use in proteomics research , it may be involved in studies aimed at understanding protein function and interactions, which could have implications in various fields such as drug discovery, disease diagnostics, and biological research.
properties
IUPAC Name |
2-(5-chloropyridin-2-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-8-5-6-11(14-7-8)9-3-1-2-4-10(9)12(15)16/h1-7H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTRPPBWTMUCQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=C2)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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